6-Amino-6,9-dihydropurine-8-thione

Immunology Antiviral Research Interferon Induction

6-Amino-6,9-dihydropurine-8-thione (CAS 7390-62-7), also known as 8-mercaptoadenine or Meradine, is a heterocyclic purine analog featuring an amino group at the 6-position and a thiol group at the 8-position. It is a sulfur-containing derivative of adenine, and its dihydro configuration at the 6- and 9-positions introduces partial saturation into the purine ring, altering its electronic properties compared to fully aromatic analogs like adenine or guanine.

Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
Cat. No. B12348090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-6,9-dihydropurine-8-thione
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=NC(C2=NC(=S)NC2=N1)N
InChIInChI=1S/C5H5N5S/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11)
InChIKeyZKYFGQVXWDMOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-6,9-dihydropurine-8-thione: Sourcing and Procurement Guide for this 8-Thiopurine Research Chemical


6-Amino-6,9-dihydropurine-8-thione (CAS 7390-62-7), also known as 8-mercaptoadenine or Meradine, is a heterocyclic purine analog featuring an amino group at the 6-position and a thiol group at the 8-position . It is a sulfur-containing derivative of adenine, and its dihydro configuration at the 6- and 9-positions introduces partial saturation into the purine ring, altering its electronic properties compared to fully aromatic analogs like adenine or guanine [1]. This compound is a key intermediate and a subject of investigation in medicinal chemistry due to its unique structural and biological profile .

Critical Procurement Note: Why 6-Amino-6,9-dihydropurine-8-thione Cannot Be Substituted by Other 8-Substituted Purines


The selection of 6-Amino-6,9-dihydropurine-8-thione over other purine analogs is not a matter of generic interchangeability. Subtle modifications at the 8-position of the purine ring dramatically alter the molecule's electronic properties, tautomeric equilibria, and subsequent biological activity [1]. For instance, the presence of a thiol group at C8 imparts a distinct acid-base character and binding affinity that is absent in 8-hydroxy or 8-amino analogs [2]. As such, substituting this compound with a similar 8-substituted purine can lead to a complete loss of the desired biochemical activity, a shift in target selectivity, or unexpected assay results, making informed procurement essential for experimental reproducibility.

6-Amino-6,9-dihydropurine-8-thione: A Head-to-Head Quantitative Evidence Guide for Procurement


Interferon-Inducing Potency: 8-Mercaptoadenine vs. 8-Hydroxyadenine Derivatives

In a series of 2,8-disubstituted 9-benzyladenines, the 8-mercapto (thiol) analogs demonstrated superior interferon (IFN)-inducing activity compared to their 8-hydroxy counterparts [1]. The most potent compound in the series, 9-Benzyl-2-butoxy-8-mercaptoadenine, exhibited a Minimal Effective Concentration (MEC) of 0.001 µM for IFN induction [1]. This activity profile underscores the critical importance of the 8-thiol group for this specific biological function.

Immunology Antiviral Research Interferon Induction

Enzymatic Inhibition Profile: Xanthine Oxidase (IC50 = 28 µM) vs. Purine Nucleoside Phosphorylase (IC50 = 1.33 µM)

6-Amino-6,9-dihydropurine-8-thione demonstrates a distinct and quantifiable selectivity profile in enzyme inhibition assays. It acts as a moderate inhibitor of bovine xanthine oxidase with an IC50 of 28,000 nM (28 µM) [1]. In contrast, its inhibitory potency against purine nucleoside phosphorylase (PNP) is significantly higher, with a reported IC50 of 1,330 nM (1.33 µM) [2]. This represents a more than 20-fold difference in potency between these two metabolic targets.

Enzymology Metabolism Drug Discovery

Radioprotective Efficacy: Sulfur-Containing Purine Metabolites vs. Non-Thiol Controls

Research into sulfur-containing derivatives of natural purine metabolites, including 6-amino-6,9-dihydropurine-8-thione, has demonstrated their potential as radioprotective agents [1]. While the specific quantitative protection factor for this exact compound is not detailed in the abstract, the study establishes that the presence of a sulfur atom in the purine ring system is a key determinant of radioprotective activity, distinguishing this class from non-thiolated purines [1]. This class-level property is a key differentiator for researchers investigating radiation-induced cellular damage.

Radiobiology Oxidative Stress DNA Damage

Cellular Target Selectivity: Deoxyhypusine Synthase (DHS) Inhibition (IC50 = 16.1 µM) vs. Neuropilin-1 (IC50 = 95 µM)

Activity profiling reveals that 6-Amino-6,9-dihydropurine-8-thione inhibits deoxyhypusine synthase (DHS), an enzyme involved in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), with an IC50 of 16,100 nM (16.1 µM) [1]. In comparison, its inhibitory activity against human Neuropilin-1 is substantially weaker, with an IC50 of 95,000 nM (95 µM) [2]. This nearly 6-fold difference in potency highlights a degree of selectivity for DHS over another off-target protein.

Cell Biology Post-Translational Modification Cancer Research

Computational Reactivity: DFT-Calculated Fukui Functions Quantify Distinct Nucleophilic/Eletrophilic Sites

Density Functional Theory (DFT) calculations provide a quantitative, atom-level map of the molecule's reactivity, differentiating it from other purine analogs [1]. Fukui function analysis identified the sulfur atom (S19) as the most prominent site for nucleophilic attack (f-), while the carbon atom C2 was identified as the most electrophilic site (f+) [1]. This computational data precisely quantifies the impact of the 8-thione group on the molecule's electronic structure, which is fundamentally different from the reactivity of 8-oxo or 8-amino substituted purines.

Computational Chemistry Reactivity Prediction Drug Design

6-Amino-6,9-dihydropurine-8-thione: High-Value Application Scenarios for Scientific Procurement


Immunology and Antiviral Research: Probing the Interferon Pathway with a Validated Inducer Scaffold

Based on its demonstrated ability to potently induce interferon (MEC of 0.001 µM for a key derivative), 6-Amino-6,9-dihydropurine-8-thione is a critical starting material or reference standard for studies focused on the innate immune response. It is the correct choice for labs investigating IFN-mediated antiviral states or immunomodulation, where an 8-hydroxy analog would be inactive [1].

Enzymology and Metabolism Studies: A Selective Tool for Purine Salvage Pathway Investigation

The compound's distinct IC50 profile—1.33 µM for purine nucleoside phosphorylase (PNP) vs. 28 µM for xanthine oxidase—makes it a selective tool for dissecting the purine salvage pathway. For researchers studying PNP's role in nucleotide metabolism or its potential as a therapeutic target for T-cell-mediated diseases, this compound offers a defined selectivity window that a non-selective analog would not provide [1][2].

Radiobiology and Oxidative Stress Research: A Sulfur-Containing Purine for Studying Cellular Protection Mechanisms

As a member of the sulfur-containing purine class with documented radioprotective properties, this compound is a valuable reagent for investigations into the mechanisms of radiation-induced DNA damage and repair. Its procurement is justified over standard purines when the research question specifically concerns the role of thiol groups in radioprotection [1].

Computational Chemistry and Drug Design: A Benchmark Molecule with a Defined Reactivity Fingerprint

The published DFT study provides a detailed, atom-level map of the molecule's reactivity, including quantified Fukui functions for nucleophilic (S19) and electrophilic (C2) attack [1]. This makes 6-Amino-6,9-dihydropurine-8-thione a valuable benchmark compound for computational model validation and for medicinal chemistry teams performing virtual screening or rational design of purine-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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